2-Meimpiig 2-Meimpiig
Brand Name: Vulcanchem
CAS No.: 135052-69-6
VCID: VC21190071
InChI: InChI=1S/C14H18N7O7P/c1-6-16-2-3-20(6)29(25,26)27-4-7-9(22)10(23)13(28-7)21-12-8(17-5-18-12)11(15)19-14(21)24/h2-3,5,7,9-10,13,22-23H,4H2,1H3,(H,17,18)(H,25,26)(H2,15,19,24)/t7-,9-,10-,13-/m1/s1
SMILES: CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O
Molecular Formula: C14H18N7O7P
Molecular Weight: 427.31 g/mol

2-Meimpiig

CAS No.: 135052-69-6

Cat. No.: VC21190071

Molecular Formula: C14H18N7O7P

Molecular Weight: 427.31 g/mol

* For research use only. Not for human or veterinary use.

2-Meimpiig - 135052-69-6

Specification

CAS No. 135052-69-6
Molecular Formula C14H18N7O7P
Molecular Weight 427.31 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid
Standard InChI InChI=1S/C14H18N7O7P/c1-6-16-2-3-20(6)29(25,26)27-4-7-9(22)10(23)13(28-7)21-12-8(17-5-18-12)11(15)19-14(21)24/h2-3,5,7,9-10,13,22-23H,4H2,1H3,(H,17,18)(H,25,26)(H2,15,19,24)/t7-,9-,10-,13-/m1/s1
Standard InChI Key OPVCWFNAFZYWTJ-QYVSTXNMSA-N
Isomeric SMILES CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O
SMILES CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O
Canonical SMILES CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator